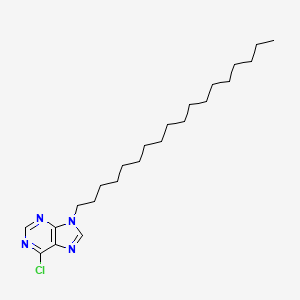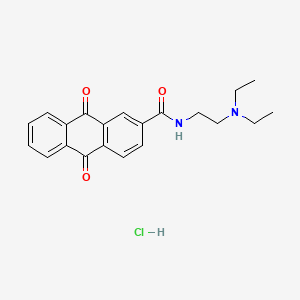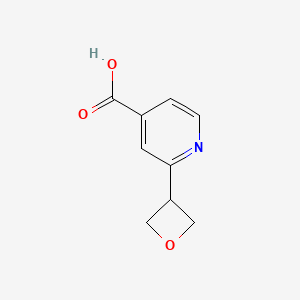
Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate is a complex organic compound that features a pyrimidine ring substituted with an amino group and a dichlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate typically involves multi-step organic reactions. One common approach is the selective displacement of chloride at the C4 position by tert-butyl N-(3-aminophenyl) carbamate, followed by further reactions to introduce the pyrimidine and piperidine moieties .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of metal-catalyzed reactions to ensure high yield and purity. The specific conditions, such as temperature, solvent, and catalysts, are optimized to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or other functional groups.
Substitution: Common substitution reactions involve the replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological profile .
Applications De Recherche Scientifique
Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as an antidepressant or other therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to its pharmacological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar pyrimidine core and exhibit various biological activities, including antiproliferative and antimicrobial properties.
Pyrimidino[4,5-d][1,3]oxazine derivatives: These compounds also feature a pyrimidine ring and are known for their diverse pharmacological activities.
Uniqueness
Tert-butyl (1-(4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-YL)-4-methylpiperidin-4-YL)carbamate is unique due to its specific substitution pattern and the presence of both piperidine and pyrimidine moieties. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .
Propriétés
Formule moléculaire |
C21H27Cl2N5O2 |
|---|---|
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
tert-butyl N-[1-[4-amino-5-(2,3-dichlorophenyl)pyrimidin-2-yl]-4-methylpiperidin-4-yl]carbamate |
InChI |
InChI=1S/C21H27Cl2N5O2/c1-20(2,3)30-19(29)27-21(4)8-10-28(11-9-21)18-25-12-14(17(24)26-18)13-6-5-7-15(22)16(13)23/h5-7,12H,8-11H2,1-4H3,(H,27,29)(H2,24,25,26) |
Clé InChI |
YDZQOKJHFNQCLR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(CC1)C2=NC=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)
![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)


![1,4-Dimethyl-2-oxo-3,3-diphenyl-6-azaspiro[5.6]dodecan-6-ium bromide](/img/structure/B13999454.png)

![4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine](/img/structure/B13999459.png)






